4-Methyl-3-nitrobenzoic acid belongs to the class of aromatic compounds. It is classified as a nitrobenzoic acid, which is a derivative of benzoic acid containing nitro substituents. This compound can be synthesized from various starting materials, including nitrotoluene derivatives, through nitration and subsequent oxidation processes.
The synthesis of 4-methyl-3-nitrobenzoic acid can be achieved through several methods, including:
The choice of method often depends on the availability of starting materials and desired yields. The nitration process requires careful temperature control to avoid over-nitration, while oxidation methods may require specific pH and temperature conditions to optimize yield and purity.
The molecular structure of 4-methyl-3-nitrobenzoic acid features:
The compound exhibits a planar structure typical of aromatic compounds, with bond lengths consistent with resonance stabilization.
4-Methyl-3-nitrobenzoic acid participates in several chemical reactions:
These reactions are significant for developing various derivatives that may exhibit different biological activities or physical properties.
The mechanism by which 4-methyl-3-nitrobenzoic acid exerts its effects typically involves its reactivity due to the electron-withdrawing nature of the nitro group, which enhances electrophilicity at the carboxylic site. This property allows it to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
4-Methyl-3-nitrobenzoic acid is utilized in various scientific applications, including:
4-Methyl-3-nitrobenzoic acid (MNBA) is a monocyclic aromatic compound characterized by a carboxylic acid functional group at position 1, a methyl substituent at position 4, and a nitro group at position 3 on the benzene ring. Its systematic IUPAC name is 4-methyl-3-nitrobenzoic acid, with alternative nomenclature including 3-nitro-p-toluic acid, reflecting its structural relationship to toluic acid (methyl-substituted benzoic acid) [4] [5].
The molecular formula is C₈H₇NO₄, yielding a molecular weight of 181.15 g/mol. Its structural specificity is captured in canonical identifiers:
MNBA typically presents as a solid powder with a melting point range of 187–190°C. It exhibits limited water solubility but dissolves readily in dimethyl sulfoxide (DMSO), a property facilitating its use in biological assays [5]. Elemental composition is carbon (53.04%), hydrogen (3.89%), nitrogen (7.73%), and oxygen (35.33%) [5].
Table 1: Chemical Identifiers for MNBA
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-Methyl-3-nitrobenzoic acid |
Synonyms | 3-Nitro-p-toluic acid |
CAS Registry Number | 96-98-0 |
Molecular Formula | C₈H₇NO₄ |
Molecular Weight | 181.15 g/mol |
Appearance | Solid powder |
Melting Point | 187–190 °C |
Solubility | Soluble in DMSO; insoluble in water |
InChIKey | BBEWSMNRCUXQRF-UHFFFAOYSA-N |
While the precise date and context of MNBA's initial synthesis remain undocumented in the available literature, its significant scientific recognition emerged in 2011 with groundbreaking research into its biological activity. Two pivotal studies published that year established MNBA as a novel therapeutic candidate:
This dual publication marked MNBA's transition from a chemical curiosity to a compound of significant biomedical interest. The absence of earlier prominent studies in the retrieved literature suggests its pharmacological potential was unrecognized prior to this period. The designation "MNBA" as used in these studies specifically refers to 4-methyl-3-nitrobenzoic acid, distinct from the similarly abbreviated but chemically different reagent 2-methyl-6-nitrobenzoic anhydride [1] [5] [8].
MNBA's primary significance lies in its validated anticancer potential, specifically targeting metastatic processes – the life-threatening spread of cancer cells to secondary sites. Research highlights include:
Table 2: Documented Anticancer Applications of MNBA
Application Area | Findings | Model System | Reference |
---|---|---|---|
Breast Cancer Metastasis | Inhibition of EGF-induced migration & chemotaxis; synergy with paclitaxel reducing tumor growth/metastasis | In vitro cell assays; SCID mouse xenografts | [5] |
Non-Small Cell Lung Cancer | Inhibition of cancer cell migration | In vitro cell assays | [5] |
Drug Development | Potential novel anti-metastasis agent | Preclinical | [5] |
MNBA's combination of defined chemical properties, emerging biological activity against critical oncogenic processes, and utility in synthesis underscores its multifaceted relevance in pharmaceutical research and chemical development. Its potential as an anti-metastatic drug candidate represents the most compelling current application, driving ongoing interest [4] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: